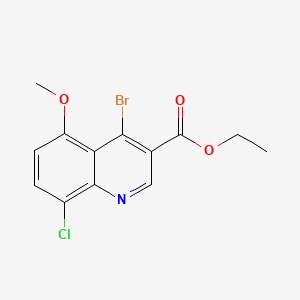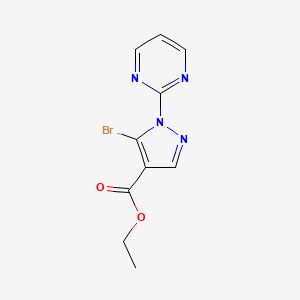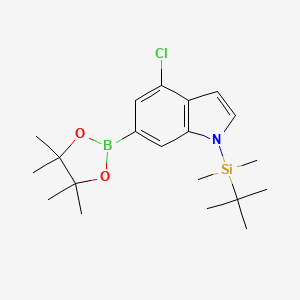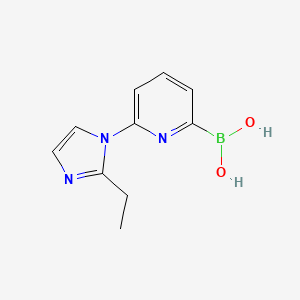
Hydrate de 4-acétamidophénylglyoxal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a glyoxal moiety.
Applications De Recherche Scientifique
4-Acetamidophenylglyoxal hydrate has a wide range of applications in scientific research:
Mécanisme D'action
Mode of Action
It is known that glyoxals, in general, can undergo nucleophilic addition reactions with water, forming hydrates . This reaction is promoted by the presence of an acid or base, and the rate of reaction can be significantly increased under basic conditions because hydroxide is a better nucleophile than water .
Biochemical Pathways
It is known that glyoxals can participate in various biochemical reactions, including nucleophilic addition reactions
Analyse Biochimique
Biochemical Properties
It is known that glyoxal, a related compound, interacts with various biomolecules such as proteins and enzymes . The nature of these interactions often involves the formation of advanced glycation end-products (AGEs), which can have significant biological effects .
Cellular Effects
This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways .
Molecular Mechanism
It is likely that it may interact with biomolecules in a similar manner to glyoxal, potentially leading to the formation of AGEs .
Temporal Effects in Laboratory Settings
It is known that glyoxal, a related compound, can cause significant changes in cellular function over time .
Metabolic Pathways
Glyoxal, a related compound, is known to be involved in several metabolic pathways, including those related to the formation of AGEs .
Transport and Distribution
It is likely that it may be transported and distributed in a similar manner to glyoxal .
Subcellular Localization
It is likely that it may be localized in a similar manner to glyoxal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenylglyoxal hydrate typically involves the reaction of 4-acetamidophenylglyoxal with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form .
Industrial Production Methods: Industrial production of 4-acetamidophenylglyoxal hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetamidophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to glycol derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include carboxylic acids, glycol derivatives, and substituted acetamido compounds .
Comparaison Avec Des Composés Similaires
4-Acetamidobenzaldehyde: Similar in structure but lacks the glyoxal moiety.
4-Acetamidophenylacetic acid: Contains an acetic acid group instead of the glyoxal moiety.
4-Acetamidophenylglyoxal: The non-hydrate form of the compound.
Uniqueness: 4-Acetamidophenylglyoxal hydrate is unique due to its combination of the acetamido group and glyoxal moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
N-(4-oxaldehydoylphenyl)acetamide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHKIMTAQCIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656867 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-10-0 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)



![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)

![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)


![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)


